molecular formula C19H38O4 B14246129 Propyl 2,3-dihydroxyhexadecanoate CAS No. 405089-06-7

Propyl 2,3-dihydroxyhexadecanoate

Cat. No.: B14246129
CAS No.: 405089-06-7
M. Wt: 330.5 g/mol
InChI Key: HTURBDLNLCWHKC-UHFFFAOYSA-N
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Description

Propyl 2,3-dihydroxyhexadecanoate is an organic compound with the molecular formula C19H38O4. It is also known as hexadecanoic acid, 2,3-dihydroxy-, propyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of hexadecanoic acid (palmitic acid) with propanol. The presence of two hydroxyl groups on the hexadecanoic acid backbone makes it a dihydroxy ester, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,3-dihydroxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexadecanoic acid and propanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3-dihydroxyhexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield hexadecanedioic acid or 2,3-dioxohexadecanoic acid.

    Reduction: Reduction of the ester group can produce 2,3-dihydroxyhexadecanol.

    Substitution: Substitution reactions can yield various ethers or esters depending on the reagents used.

Scientific Research Applications

Propyl 2,3-dihydroxyhexadecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: It can be used to investigate the metabolic pathways of fatty acid esters in biological systems.

    Medicine: Research on its potential as a drug delivery agent due to its ester linkage and biocompatibility.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of propyl 2,3-dihydroxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester linkage allows it to be hydrolyzed by esterases, releasing hexadecanoic acid and propanol. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dihydroxyhexadecanoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2,3-dihydroxyhexadecanoate: Similar structure but with an ethyl ester group.

    Butyl 2,3-dihydroxyhexadecanoate: Similar structure but with a butyl ester group.

Uniqueness

Propyl 2,3-dihydroxyhexadecanoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. The presence of two hydroxyl groups also makes it more reactive compared to mono-hydroxy esters.

Properties

CAS No.

405089-06-7

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

propyl 2,3-dihydroxyhexadecanoate

InChI

InChI=1S/C19H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)19(22)23-16-4-2/h17-18,20-21H,3-16H2,1-2H3

InChI Key

HTURBDLNLCWHKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C(=O)OCCC)O)O

Origin of Product

United States

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